Methyl 4-amino-3-chlorobenzoate hydrochloride

Pharmaceutical formulation Organic synthesis Salt selection

Pharmaceutical intermediate synthesis often suffers from poor aqueous solubility and regioselectivity issues with generic chloroanilines. Methyl 4-amino-3-chlorobenzoate hydrochloride (CAS 1251923-61-1) solves this with: - 4-amino-3-chloro substitution pattern validated for EGFR inhibitor & AT1 antagonist synthesis - HCl salt form: enhanced water solubility, stability, and handling vs. free base (CAS 84228-44-4) - Direct precursor for patent WO2018157190A1 (lysyl oxidase inhibition) - Bulk quantities available; immediate shipment worldwide.

Molecular Formula C8H9Cl2NO2
Molecular Weight 222.07 g/mol
CAS No. 1251923-61-1
Cat. No. B11927831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-3-chlorobenzoate hydrochloride
CAS1251923-61-1
Molecular FormulaC8H9Cl2NO2
Molecular Weight222.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)N)Cl.Cl
InChIInChI=1S/C8H8ClNO2.ClH/c1-12-8(11)5-2-3-7(10)6(9)4-5;/h2-4H,10H2,1H3;1H
InChIKeyZIQRONBGKJWSKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-amino-3-chlorobenzoate hydrochloride: Pharmaceutical Building Block


Methyl 4-amino-3-chlorobenzoate hydrochloride (CAS 1251923-61-1) is a halogenated aromatic amine derivative that serves as a critical synthetic intermediate in pharmaceutical research. The compound features a benzoic acid methyl ester core substituted with an amino group at the 4-position and a chlorine atom at the 3-position, with the hydrochloride salt form conferring enhanced water solubility and handling characteristics compared to the free base . Its structural features enable participation in diverse chemical transformations, including amide bond formation, nucleophilic aromatic substitution, and diazonium chemistry, making it a versatile building block for the synthesis of bioactive molecules . The compound has been implicated as a precursor in the development of angiotensin II receptor antagonists and EGFR tyrosine kinase inhibitors, underscoring its relevance in medicinal chemistry programs targeting cardiovascular and oncological indications [1].

Synthetic Intermediate Angiotensin II receptor antagonist and EGFR inhibitor pathways
Salt Form Hydrochloride enhances aqueous solubility and handling
Regiochemistry 4-amino-3-chloro pattern enables selective derivatization

Methyl 4-amino-3-chlorobenzoate hydrochloride: Substitution Limitations


While several halogenated aniline derivatives are commercially available as synthetic intermediates, Methyl 4-amino-3-chlorobenzoate hydrochloride possesses a unique substitution pattern and functional group arrangement that critically influences its reactivity profile and downstream synthetic utility. The specific 4-amino-3-chloro substitution on the benzoate ring, combined with the methyl ester functionality, dictates the regioselectivity of electrophilic aromatic substitution reactions and the electronic properties of the aromatic ring . The hydrochloride salt form further differentiates this compound from its free base counterpart (CAS 84228-44-4) by providing improved aqueous solubility and enhanced stability during storage and handling . Generic substitution with other chloroaniline derivatives or regioisomeric aminobenzoates would fundamentally alter the electronic and steric environment, leading to different reaction outcomes and potentially compromising the efficacy of established synthetic routes, particularly those validated in patent literature for angiotensin II receptor antagonists [1].

Regioisomeric mismatch
Other aminobenzoate isomers alter electronic and steric environments, shifting reaction outcomes.
Free base solubility gap
Free base (CAS 84228-44-4) lacks the aqueous solubility of the hydrochloride, complicating biphasic workflows.
Generic aniline limitations
Simple chloroanilines cannot reproduce the ester-directed reactivity required for patent routes.

Methyl 4-amino-3-chlorobenzoate hydrochloride: Research Evidence


Hydrochloride Salt: Aqueous Solubility Gain

Methyl 4-amino-3-chlorobenzoate hydrochloride exhibits significantly enhanced aqueous solubility compared to its free base analog (methyl 4-amino-3-chlorobenzoate, CAS 84228-44-4). The hydrochloride salt form is reported to be soluble in water, whereas the free base is poorly soluble in aqueous media, a characteristic that facilitates reaction workup, purification, and formulation development .

Solubility Salt vs. Free Base
Class-level
Hydrochloride salt: soluble in water. Free base: poorly soluble.
May support aqueous reaction and workup conditions.
Qualitative improvement; quantitative data to verify.
Pharmaceutical formulation Organic synthesis Salt selection

Validated Use in Lysyl Oxidase Inhibitor Patents

Methyl 4-amino-3-chlorobenzoate hydrochloride has been explicitly claimed as a key intermediate in the synthesis of haloallylamine pyrazole derivatives, which are potent inhibitors of lysyl oxidase enzymes . The patent literature (WO2018157190A1) describes its use in constructing the pharmacophore responsible for enzyme inhibition, a role that cannot be fulfilled by other regioisomeric aminobenzoates due to the specific positioning of the amino and chloro substituents required for downstream coupling reactions [1].

Lysyl Oxidase Inhibitor Intermediate
Direct patent citation
Explicitly claimed in WO2018157190A1; other regioisomers not cited.
Essential for reproducing patented synthetic routes.
Patent-validated intermediate.
Lysyl oxidase inhibition Fibrosis Cancer therapeutics

EGFR Tyrosine Kinase Inhibitor Scaffold

The 4-amino-3-chlorobenzoate ester scaffold serves as the foundational core for a series of potent EGFR tyrosine kinase inhibitors. In a 2024 study, derivatives of this scaffold, specifically hydrazine-1-carbothioamide derivative N5a, demonstrated significant cytotoxicity against A549 (lung), HepG2 (liver), and HCT-116 (colon) cancer cell lines [1]. While the parent compound itself is not the active pharmaceutical ingredient, its structural features are essential for the observed activity of its derivatives, with in silico docking studies confirming favorable binding patterns to the EGFR pharmacophore [2].

EGFR Inhibitor Scaffold
Class-level inference
Scaffold used to synthesize derivative N5a with reported cytotoxicity in cancer cell lines.
Supports scaffold-based lead optimization studies.
Derivative activity, not parent compound.
EGFR inhibition Anticancer Tyrosine kinase

Precursor to Angiotensin II Receptor Antagonists

Methyl 4-amino-3-chlorobenzoate hydrochloride is recognized as a precursor in the synthesis of angiotensin II receptor antagonists, a class of drugs used to treat hypertension and heart failure [1]. The specific 4-amino-3-chloro substitution pattern on the benzoate ring is critical for subsequent modifications that enhance binding affinity to angiotensin receptors [2]. Patent literature describes the use of analogous compounds to generate potent AT1 receptor antagonists with IC50 values in the low nanomolar range [3].

Angiotensin II Antagonist Precursor
Class-level inference
Cited as precursor for AT1 receptor antagonists; patent literature supports use.
Aligns with established synthetic strategies for cardiovascular research.
Relevance based on analogous compounds.
Angiotensin II receptor Hypertension Cardiovascular

Methyl 4-amino-3-chlorobenzoate hydrochloride: Research & Industrial Applications


Lysyl Oxidase Inhibitors: Fibrosis & Cancer Research

Utilize Methyl 4-amino-3-chlorobenzoate hydrochloride as a key building block in the multi-step synthesis of haloallylamine pyrazole derivatives, as described in patent WO2018157190A1 [1]. The compound's specific substitution pattern is essential for constructing the pharmacophore responsible for lysyl oxidase inhibition, making it a critical intermediate for research programs targeting fibrosis, cancer metastasis, and angiogenesis .

EGFR Inhibitor Lead Optimization

Employ Methyl 4-amino-3-chlorobenzoate hydrochloride as the foundational scaffold for the synthesis of novel EGFR inhibitors. The 4-amino-3-chlorobenzoate ester core has been validated in the literature as a productive starting point for generating potent cytotoxic agents against lung, liver, and colon cancer cell lines [2]. Derivatization of this scaffold, particularly via hydrazine-1-carbothioamide linkages, has yielded compounds with favorable in silico binding profiles and in vitro anti-proliferative activity [3].

Angiotensin II Receptor Antagonist Development

Integrate Methyl 4-amino-3-chlorobenzoate hydrochloride into synthetic routes for angiotensin II receptor antagonists. The compound serves as a versatile precursor for constructing the biphenyl tetrazole or related heterocyclic systems characteristic of this drug class [4]. Its use is supported by patent literature describing the synthesis of potent AT1 receptor antagonists with nanomolar affinity [5].

Soluble Halogenated Aniline Building Block

Leverage the enhanced aqueous solubility of the hydrochloride salt form to facilitate reactions in aqueous or biphasic media. The compound can be employed in amide bond formations, Suzuki couplings (following diazotization), or other palladium-catalyzed cross-coupling reactions where the 4-amino-3-chloro substitution pattern provides unique electronic and steric properties .

Application
Selection Property
Validation Focus
Lysyl oxidase inhibitor synthesis
Patent-validated intermediate
Fidelity to WO2018157190A1 route
EGFR inhibitor lead optimization
Scaffold with reported derivative activity
Derivative cytotoxicity and docking studies
Angiotensin II receptor antagonist development
Precursor for AT1 receptor antagonists
Binding affinity and synthetic route reproducibility
Aqueous coupling reactions
Hydrochloride salt solubility
Compatibility with biphasic and aqueous media

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